Cas no 65283-97-8 (5-Isopropyl-1,3,4-oxadiazol-2-amine)
5-Isopropyl-1,3,4-oxadiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-Isopropyl-1,3,4-oxadiazol-2-amine
- 1,3,4-Oxadiazol-2-amine,5-(1-methylethyl)-
- 5-propan-2-yl-1,3,4-oxadiazol-2-amine
- 1,3,4-OXADIAZOL-2-AMINE,5-(1-METHYLETHYL)
- 2-Amino-5-i-propyl-1,3,4-oxdiazol
- 2-amino-5-isopropyl oxadiazole
- 2-Amino-5-isopropyl-1,3,4-oxadiazol
- 2-Amino-5-isopropyl-1,3,4-oxdiazol
- 5-(propan-2-yl)-1,3,4-oxadiazol-2-amine
- 5-Amino-2-isopropyl-1,3,4-oxadiazol
- 5-Isopropyl-[1,3,4]oxadiazol-2-ylamine
- BB 0238380
- SCHEMBL4714452
- PB17590
- CS-0036527
- DTXSID10511879
- SCHEMBL12760254
- 5-Isopropyl-1,3,4-oxadiazol-2-amine, AldrichCPR
- FT-0733092
- Z285233896
- AS-62340
- IIOLDHZNWWMEHN-UHFFFAOYSA-N
- AKOS000124055
- EN300-31308
- MFCD09042012
- 65283-97-8
- DA-03907
- STK503569
- ALBB-005856
-
- MDL: MFCD09042012
- Inchi: 1S/C5H9N3O/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3,(H2,6,8)
- InChI Key: IIOLDHZNWWMEHN-UHFFFAOYSA-N
- SMILES: O1C(N)=NN=C1C(C)C
Computed Properties
- Exact Mass: 127.07500
- Monoisotopic Mass: 127.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 96.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 64.9Ų
Experimental Properties
- Density: 1.145
- Boiling Point: 236.41°C at 760 mmHg
- Flash Point: 96.778°C
- Refractive Index: 1.509
- PSA: 64.94000
- LogP: 1.35640
5-Isopropyl-1,3,4-oxadiazol-2-amine Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- HazardClass:IRRITANT
5-Isopropyl-1,3,4-oxadiazol-2-amine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Isopropyl-1,3,4-oxadiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449040120-5g |
5-Isopropyl-1,3,4-oxadiazol-2-amine |
65283-97-8 | 95% | 5g |
$483.00 | 2023-09-01 | |
| Chemenu | CM281556-5g |
5-Isopropyl-1,3,4-oxadiazol-2-amine |
65283-97-8 | 95% | 5g |
$426 | 2021-08-18 | |
| Chemenu | CM281556-10g |
5-Isopropyl-1,3,4-oxadiazol-2-amine |
65283-97-8 | 95% | 10g |
$684 | 2021-08-18 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR01453-1G |
5-Isopropyl-1,3,4-oxadiazol-2-amine |
65283-97-8 | 1g |
¥4295.04 | 2023-11-13 | ||
| TRC | I020870-100mg |
5-Isopropyl-1,3,4-oxadiazol-2-amine |
65283-97-8 | 100mg |
$ 185.00 | 2022-06-04 | ||
| TRC | I020870-250mg |
5-Isopropyl-1,3,4-oxadiazol-2-amine |
65283-97-8 | 250mg |
$ 380.00 | 2022-06-04 | ||
| TRC | I020870-500mg |
5-Isopropyl-1,3,4-oxadiazol-2-amine |
65283-97-8 | 500mg |
$ 600.00 | 2022-06-04 | ||
| Apollo Scientific | OR923013-1g |
5-Isopropyl-1,3,4-oxadiazol-2-amine |
65283-97-8 | 99% | 1g |
£94.00 | 2025-02-21 | |
| Apollo Scientific | OR923013-5g |
5-Isopropyl-1,3,4-oxadiazol-2-amine |
65283-97-8 | 99% | 5g |
£362.00 | 2025-02-21 | |
| abcr | AB266590-250mg |
5-Isopropyl-1,3,4-oxadiazol-2-amine, 95%; . |
65283-97-8 | 95% | 250mg |
€168.30 | 2025-04-17 |
5-Isopropyl-1,3,4-oxadiazol-2-amine Suppliers
5-Isopropyl-1,3,4-oxadiazol-2-amine Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 5-Isopropyl-1,3,4-oxadiazol-2-amine
Introduction to 5-Isopropyl-1,3,4-oxadiazol-2-amine (CAS No: 65283-97-8)
5-Isopropyl-1,3,4-oxadiazol-2-amine, identified by its Chemical Abstracts Service (CAS) number 65283-97-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxadiazole class, a structural motif known for its broad spectrum of biological activities and utility in drug design. The presence of an isopropyl group at the 5-position and an amine functionality at the 2-position contributes to its unique chemical properties and potential applications.
The oxadiazole core is a five-membered aromatic ring containing two oxygen and one nitrogen atom. This structural framework is highly versatile and is frequently incorporated into pharmacophores due to its ability to modulate biological targets effectively. Oxadiazoles have been extensively studied for their antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The amine substituent in 5-isopropyl-1,3,4-oxadiazol-2-amine not only influences its solubility and reactivity but also enhances its potential as a precursor in the synthesis of more complex derivatives with tailored biological activities.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from oxadiazole scaffolds. The isopropyl group at the 5-position of this compound adds a layer of steric hindrance, which can be strategically exploited to improve binding affinity to biological targets. This modification has been shown to enhance the metabolic stability and pharmacokinetic profiles of related compounds, making 5-isopropyl-1,3,4-oxadiazol-2-amine a promising candidate for further exploration.
One of the most compelling aspects of 5-isopropyl-1,3,4-oxadiazol-2-amine is its role as a key intermediate in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel inhibitors targeting various enzymes and receptors involved in disease pathways. For instance, studies have demonstrated its utility in generating derivatives with potent activity against kinases and other enzymes implicated in cancer progression. The amine functionality at the 2-position provides a reactive site for further chemical modifications, allowing for the creation of libraries of compounds with diverse biological properties.
The pharmaceutical industry has shown particular interest in oxadiazole-based compounds due to their favorable pharmacological properties. 5-isopropyl-1,3,4-oxadiazol-2-amine exemplifies how structural modifications can enhance drug-like characteristics. Its molecular structure strikes a balance between lipophilicity and polarizability, which are critical factors in determining oral bioavailability and tissue distribution. Additionally, the presence of both oxygen and nitrogen atoms in the ring system contributes to hydrogen bonding capabilities, which can improve binding interactions with biological targets.
Recent advancements in computational chemistry have further accelerated the discovery process for oxadiazole derivatives like 5-isopropyl-1,3,4-oxadiazol-2-amine. Molecular docking studies have been instrumental in predicting binding affinities and identifying potential lead compounds for drug development. These computational approaches have revealed that modifications at the 5-position can significantly influence binding interactions with proteins such as kinases and transcription factors. This insight has guided synthetic efforts toward optimizing potency and selectivity.
The synthesis of 5-isopropyl-1,3,4-oxadiazol-2-amine typically involves multi-step organic reactions that highlight the versatility of oxadiazole chemistry. Common synthetic routes include cyclocondensation reactions between appropriate precursors followed by functional group transformations to introduce the desired substituents. The reaction conditions are carefully optimized to ensure high yields and purity, which are essential for subsequent pharmacological evaluation.
In conclusion,5-isopropyl-1,3,4-oxadiazol-2-aminedemonstrates significant promise as a building block for novel therapeutic agents. Its unique structural features make it an attractive candidate for further investigation into various disease areas. As research continues to uncover new biological targets and mechanisms, this compound is likely to play an increasingly important role in drug discovery and development.
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